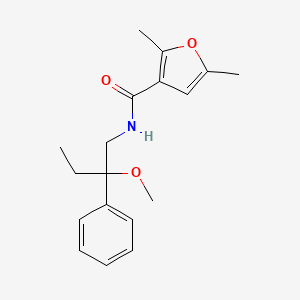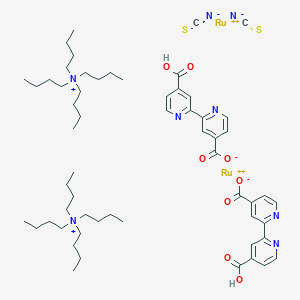
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate” is a complex with a linear formula of C58H86N8O8RuS2 . It is also known as Di-tetrabutylammonium cis-bis (isothiocyanato)bis (2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium (II) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple rings and functional groups . The compound includes two carboxypyridin-2-yl pyridine-4-carboxylate groups, a ruthenium(2+) ion, a tetrabutylazanium ion, and two isothiocyanate ions .Physical And Chemical Properties Analysis
This compound is insoluble in water but soluble in common organic solvents . Its melting point is greater than 310°C .Aplicaciones Científicas De Investigación
Photovoltaic Applications
Ruthenium complexes have been extensively studied for their applications in dye-sensitized solar cells (DSSCs). The synthesis and characterization of new ruthenium(II) complexes, which exhibit significant molar extinction coefficients, demonstrate their potential in solar cell applications. The complexes show strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region, which are crucial for efficient light harvesting in DSSCs (Nazeeruddin et al., 2006). Another study highlights the efficient near-IR sensitization of nanocrystalline TiO2 films by ruthenium phthalocyanines, underscoring their efficiency as near-IR sensitizers for photovoltaic injection cells (Nazeeruddin et al., 1998).
Cancer Therapy Applications
Ruthenium complexes are being investigated for their potential in cancer therapy due to their ability to target and inhibit specific cancer cell lines. A study on a ruthenium(III) complex containing picolinate shows a potent inhibition effect against a melanoma cell line, suggesting its potential in cancer treatment. The complex exhibits selective cytotoxicity towards human melanoma cells, indicating its usefulness as a therapeutic agent (Abdolmaleki et al., 2022).
Photoinduced CO-Release Studies
Research into the photoinduced CO-release properties of ruthenium(II) complexes opens new avenues for their application in controlled CO release, which is pertinent in medical treatments and bioconjugate development. A series of ruthenium(II) dicarbonyl complexes have been synthesized and characterized, demonstrating their stability under physiological conditions and their ability to release CO upon photoinduction. This establishes these compounds as a new class of PhotoCORMs (photoactivated CO-releasing molecules), which have applications ranging from biosensing to biomedical applications (Bischof et al., 2013).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H334, indicating that it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
Número CAS |
207347-46-4 |
|---|---|
Nombre del producto |
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |
Fórmula molecular |
C58H86N8O8Ru2S2 |
Peso molecular |
1289.63 |
Nombre IUPAC |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2 |
Clave InChI |
QKXXEUYWTMJGOS-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



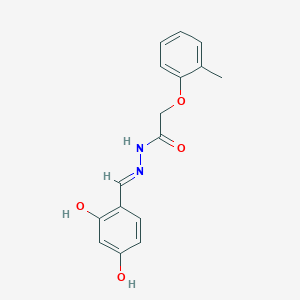
![2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2743143.png)
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2743145.png)
![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)
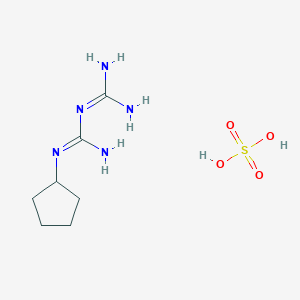
![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)
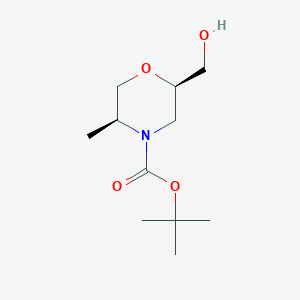
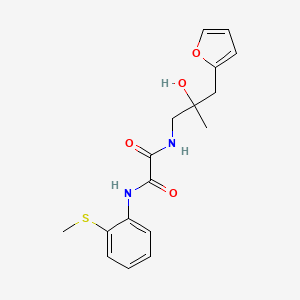
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
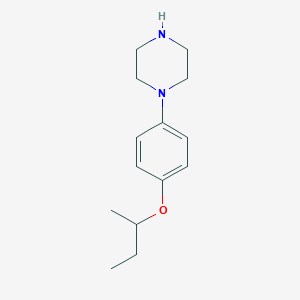
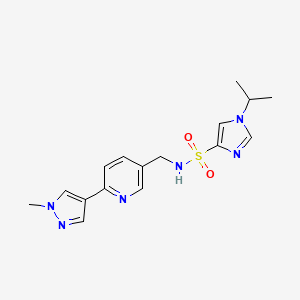
![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)
